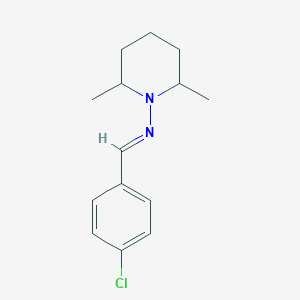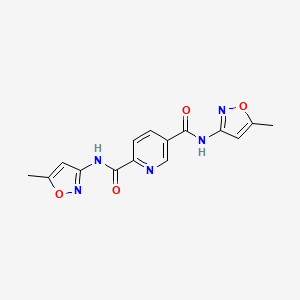![molecular formula C17H18N2O2 B5806854 N-[2-methyl-5-(propionylamino)phenyl]benzamide](/img/structure/B5806854.png)
N-[2-methyl-5-(propionylamino)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-methyl-5-(propionylamino)phenyl]benzamide, also known as MPBA, is a chemical compound that has gained attention in scientific research due to its potential biological and pharmaceutical applications. MPBA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 314.38 g/mol. In
作用机制
The mechanism of action of N-[2-methyl-5-(propionylamino)phenyl]benzamide is not fully understood, but it is believed to involve the inhibition of COX-2 activity and the induction of apoptosis in cancer cells. N-[2-methyl-5-(propionylamino)phenyl]benzamide has been shown to bind to the active site of COX-2, preventing the enzyme from catalyzing the production of inflammatory mediators. N-[2-methyl-5-(propionylamino)phenyl]benzamide has also been shown to induce the expression of pro-apoptotic genes and the downregulation of anti-apoptotic genes in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
N-[2-methyl-5-(propionylamino)phenyl]benzamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that N-[2-methyl-5-(propionylamino)phenyl]benzamide inhibits the proliferation of cancer cells and induces apoptosis. N-[2-methyl-5-(propionylamino)phenyl]benzamide has also been shown to reduce the production of inflammatory mediators in vitro and in vivo. Additionally, N-[2-methyl-5-(propionylamino)phenyl]benzamide has been shown to exhibit antioxidant activity and to protect against oxidative stress.
实验室实验的优点和局限性
N-[2-methyl-5-(propionylamino)phenyl]benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. However, N-[2-methyl-5-(propionylamino)phenyl]benzamide has some limitations. It is relatively unstable in aqueous solutions and can degrade over time. Additionally, N-[2-methyl-5-(propionylamino)phenyl]benzamide has low solubility in water, which can limit its use in certain experiments.
未来方向
There are several future directions for research on N-[2-methyl-5-(propionylamino)phenyl]benzamide. One area of interest is the development of N-[2-methyl-5-(propionylamino)phenyl]benzamide analogs with improved stability and solubility. Another area of interest is the use of N-[2-methyl-5-(propionylamino)phenyl]benzamide as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further research is needed to fully understand the mechanism of action of N-[2-methyl-5-(propionylamino)phenyl]benzamide and its potential use as a pharmaceutical agent.
合成方法
The synthesis of N-[2-methyl-5-(propionylamino)phenyl]benzamide involves the reaction of 2-methyl-5-nitrobenzoic acid with propionyl chloride to form 2-methyl-5-propionylamino benzoic acid. This intermediate is then reacted with thionyl chloride to form 2-methyl-5-propionylamino benzoyl chloride, which is then reacted with aniline to form N-[2-methyl-5-(propionylamino)phenyl]benzamide. The purity of N-[2-methyl-5-(propionylamino)phenyl]benzamide can be increased by recrystallization from a suitable solvent.
科学研究应用
N-[2-methyl-5-(propionylamino)phenyl]benzamide has been studied extensively for its potential use as a pharmaceutical agent. Research has shown that N-[2-methyl-5-(propionylamino)phenyl]benzamide exhibits anti-inflammatory, analgesic, and anti-tumor properties. N-[2-methyl-5-(propionylamino)phenyl]benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-[2-methyl-5-(propionylamino)phenyl]benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-[2-methyl-5-(propionylamino)phenyl]benzamide has been studied for its potential use as a fluorescent probe for the detection of metal ions.
属性
IUPAC Name |
N-[2-methyl-5-(propanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-3-16(20)18-14-10-9-12(2)15(11-14)19-17(21)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPJNSPPNOZSKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5845735 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-methyl-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5806793.png)


![5-bromo-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5806798.png)

![N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B5806827.png)
![N-[(4-methyl-1-piperazinyl)carbonothioyl]-3-nitrobenzamide](/img/structure/B5806835.png)
![N-methyl-5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B5806836.png)
![N'-[(5-bromo-2-furoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5806862.png)

